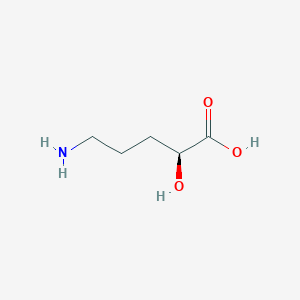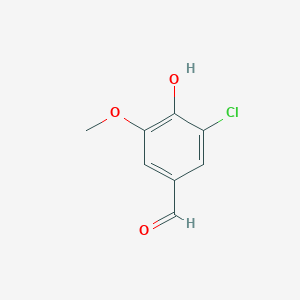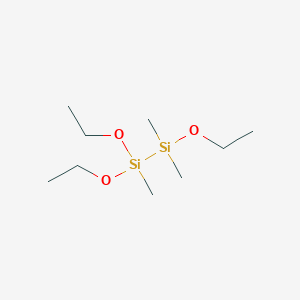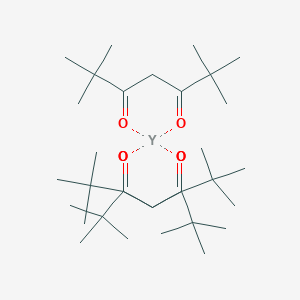
(S)-5-amino-2-hydroxypentanoic acid
Descripción general
Descripción
(S)-5-amino-2-hydroxypentanoic acid, also known as L-2-amino-5-hydroxyvaleric acid or L-AHDA, is a non-proteinogenic amino acid that is commonly found in various biological systems. It is known to have important physiological and biochemical effects, making it a subject of interest in scientific research.
Aplicaciones Científicas De Investigación
Angiotensinogen-Cleaving Enzyme Inhibition : Novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues are useful for inhibiting the action of the enzyme renin, which cleaves angiotensinogen (Mahanta & Suijlekom, 2007).
Pyruvate Kinase Alkylation : The synthesis and characterization of 4-hydroxypentanoic acid alanine thioether, related to the reaction of 5-chloro-4-oxo[3,5-3H]pentanoic acid with rabbit muscle pyruvate kinase, were studied (Chalkley & Bloxham, 1976).
Synthesis of L-2-Amino-5-arylpentanoic Acids : The synthesis and resolution of L-2-amino-5-arylpentanoic acids, important in the study of AM-toxins, were explored (Shimohigashi, Lee, & Izumiya, 1976).
Bacterial Metabolism Product : 5-hydroxy-L-norvaline (L-2-amino-5-hydroxypentanoic acid) was identified in cultures of Escherichia coli B, showcasing its role in bacterial metabolism (Hill, White, & Smith, 1993).
Precursors for Polyamides : Derivatives of 5-amino-5-deoxy-L-arabinonic acid, 5-amino-5-deoxy-D-xylonic acid, and (S)-5-amino-4-hydroxypentanoic acid were synthesized for use as precursors in the preparation of optically active polyamides (Zamora et al., 1996).
Inhibitors of Nitric Oxide Synthases : S-2-amino-5-azolylpentanoic acids related to L-ornithine were studied as inhibitors of nitric oxide synthases (Ulhaq et al., 1998).
HIV-Protease Assay : (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid was synthesized and used in a selective HIV-protease assay (Badalassi et al., 2002).
Antifungal Action : (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331, was studied for its antifungal action, specifically inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae (Yamaki et al., 1990).
Synthesis of γ-Fluorinated α-Amino Acids : The synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary was explored, including the synthesis of derivatives like (S)-2-amino-4-fluoro-4-pentenoic acid (Laue et al., 2000).
Drought Stress Response in Plants : The production of 5-hydroxynorvaline (2-amino-5-hydroxypentanoic acid) in C4 grasses in response to drought stress was investigated (Carmo-Silva et al., 2009).
Propiedades
IUPAC Name |
(2S)-5-amino-2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBTVBUNSFJIIE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)





